2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-one oxime
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-one oxime typically involves several steps:
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Synthesis of 2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-one
Starting Materials: 4-Methoxybenzaldehyde, 4-methylacetophenone, and a suitable base such as sodium hydroxide.
Reaction Conditions: The reaction is carried out in an ethanol solvent under reflux conditions. The base catalyzes the aldol condensation between 4-methoxybenzaldehyde and 4-methylacetophenone, leading to the formation of the chromenone core.
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Conversion to Oxime
Starting Material: 2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-one.
Reagents: Hydroxylamine hydrochloride and a base such as sodium acetate.
Reaction Conditions: The reaction is typically carried out in an ethanol solvent at elevated temperatures. The hydroxylamine reacts with the carbonyl group of the chromenone to form the oxime derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or neutral conditions.
Products: Oxidation of the methoxy group can lead to the formation of a carboxylic acid derivative.
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Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Typically carried out in anhydrous conditions.
Products: Reduction of the oxime group can lead to the formation of an amine derivative.
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Substitution
Reagents: Nucleophiles such as halides or amines.
Conditions: Typically carried out in the presence of a base or catalyst.
Products: Substitution reactions can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Acids, bases, transition metal catalysts.
Scientific Research Applications
Chemistry
2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-one oxime is used as a building block in organic synthesis
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chromenone core can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-4H-chromen-4-one: Lacks the oxime group, leading to different reactivity and biological activity.
6-Methyl-4H-chromen-4-one oxime: Lacks the methoxyphenyl group, resulting in different chemical properties and applications.
2-Phenyl-6-methyl-4H-chromen-4-one oxime:
Uniqueness
2-(4-Methoxyphenyl)-6-methyl-4H-chromen-4-one oxime is unique due to the presence of both the methoxyphenyl and oxime groups. This combination imparts specific chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H15NO3 |
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Molecular Weight |
281.30 g/mol |
IUPAC Name |
(NZ)-N-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]hydroxylamine |
InChI |
InChI=1S/C17H15NO3/c1-11-3-8-16-14(9-11)15(18-19)10-17(21-16)12-4-6-13(20-2)7-5-12/h3-10,19H,1-2H3/b18-15- |
InChI Key |
MOJQMJZJNHMCGY-SDXDJHTJSA-N |
Isomeric SMILES |
CC1=CC\2=C(C=C1)OC(=C/C2=N/O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=NO)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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